1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine
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Description
1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives involved the preparation of these compounds through reactions involving different aromatic aldehydes, including Furfural. These compounds were evaluated for their antimicrobial properties, showcasing the utility of pyrazole derivatives in developing potential antimicrobial agents (Altalbawy, 2013).
Characterization and Biological Activities
Another study focused on the synthesis, characterization, X-ray crystal study, and the evaluation of the biological activities of pyrazole derivatives. These compounds were examined for their antitumor, antifungal, and antibacterial properties, providing insights into the pharmacophore sites responsible for these activities. The research highlights the potential of pyrazole derivatives in the development of new therapeutic agents (Titi et al., 2020).
Asymmetric Catalysis
A study on palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands demonstrated the steric control of η3-allyl configuration and site-selective nucleophilic attack. This research provides valuable information on the use of pyrazole derivatives in asymmetric synthesis, contributing to the field of stereoselective catalysis (Togni et al., 1996).
Novel Synthesis Methods
Research on the facile, novel, and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups showcased a useful method for preparing N-fused heterocycle products. This study contributes to the methodology in organic synthesis, offering an efficient route to synthesize pyrazolo[3,4-b]pyridine derivatives with potential applications in various fields (Ghaedi et al., 2015).
Properties
IUPAC Name |
2-benzyl-4-ethyl-5-(furan-2-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-13-15(14-9-6-10-20-14)18-19(16(13)17)11-12-7-4-3-5-8-12/h3-10H,2,11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLLKZHXBYOOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=CO2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.